molecular formula C12H11BINO4S B118226 3-(4-Iodobenzenesulfonamido)phenylboronic acid CAS No. 147353-48-8

3-(4-Iodobenzenesulfonamido)phenylboronic acid

Cat. No. B118226
M. Wt: 403 g/mol
InChI Key: RXGZKFBDCZDHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodobenzenesulfonamido)phenylboronic acid, also known as IBSPB, is a chemical compound used in scientific research for its ability to bind to certain proteins and enzymes.

Mechanism Of Action

3-(4-Iodobenzenesulfonamido)phenylboronic acid works by binding to specific proteins and enzymes through its boronic acid functional group. This binding can inhibit or enhance the activity of the protein or enzyme, depending on the specific target and the concentration of 3-(4-Iodobenzenesulfonamido)phenylboronic acid used.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Iodobenzenesulfonamido)phenylboronic acid depend on the specific target protein or enzyme being studied. 3-(4-Iodobenzenesulfonamido)phenylboronic acid has been shown to inhibit the activity of certain proteases, which can be useful in studying the role of these enzymes in disease processes. It has also been shown to enhance the activity of certain kinases, which can be useful in studying the role of these enzymes in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4-Iodobenzenesulfonamido)phenylboronic acid in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the activity of these targets in a more specific and controlled manner. However, one limitation of using 3-(4-Iodobenzenesulfonamido)phenylboronic acid is its potential for non-specific binding to other proteins and molecules, which can lead to false results.

Future Directions

There are many potential future directions for the use of 3-(4-Iodobenzenesulfonamido)phenylboronic acid in scientific research. One area of interest is the development of new 3-(4-Iodobenzenesulfonamido)phenylboronic acid derivatives with improved binding affinity and specificity for specific target proteins and enzymes. Another area of interest is the use of 3-(4-Iodobenzenesulfonamido)phenylboronic acid in drug discovery, as it has the potential to be used as a tool to identify new drug targets and to screen for potential drug candidates.
Conclusion
In conclusion, 3-(4-Iodobenzenesulfonamido)phenylboronic acid is a valuable tool for scientific research in the field of biochemistry. Its ability to selectively bind to specific proteins and enzymes makes it useful for studying the activity of these targets in a more specific and controlled manner. While there are limitations to its use, there are many potential future directions for the use of 3-(4-Iodobenzenesulfonamido)phenylboronic acid in scientific research.

Synthesis Methods

3-(4-Iodobenzenesulfonamido)phenylboronic acid can be synthesized through a multistep process involving the reaction of 4-iodobenzenesulfonamide with phenylboronic acid in the presence of a catalyst. The resulting product is purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

3-(4-Iodobenzenesulfonamido)phenylboronic acid has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a tool to study the binding affinity and specificity of proteins and enzymes. 3-(4-Iodobenzenesulfonamido)phenylboronic acid has been used to study the activity of certain enzymes, such as proteases and kinases, and to investigate the role of specific proteins in various cellular processes.

properties

CAS RN

147353-48-8

Product Name

3-(4-Iodobenzenesulfonamido)phenylboronic acid

Molecular Formula

C12H11BINO4S

Molecular Weight

403 g/mol

IUPAC Name

[3-[(4-iodophenyl)sulfonylamino]phenyl]boronic acid

InChI

InChI=1S/C12H11BINO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15-17H

InChI Key

RXGZKFBDCZDHKH-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I)(O)O

synonyms

3-(4-iodobenzenesulfonamido)phenylboronic acid
3-pIBSN-phenylboronic acid

Origin of Product

United States

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